2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a pyridopyrimidinone derivative with a complex substitution pattern. Its core structure includes a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold substituted at positions 2 (chloro), 6 (2,6-dichloro-3,5-dimethoxyphenyl), and 8 (methyl). This compound is structurally related to fibroblast growth factor receptor (FGFR) inhibitors, particularly irreversible covalent inhibitors like PRN1371, which share the 6-(2,6-dichloro-3,5-dimethoxyphenyl) substituent but differ in other regions . The dichloro-dimethoxyphenyl group at position 6 is critical for binding to FGFR isoforms, while the chloro at position 2 and methyl at position 8 modulate selectivity and pharmacokinetic properties .
Properties
Molecular Formula |
C16H12Cl3N3O3 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H12Cl3N3O3/c1-22-14-7(6-20-16(19)21-14)4-8(15(22)23)11-12(17)9(24-2)5-10(25-3)13(11)18/h4-6H,1-3H3 |
InChI Key |
JIFIXUBJVGCKSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[2,3-d]pyrimidinone precursor, followed by chlorination and methoxylation reactions to introduce the chlorine and methoxy groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base like sodium methoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization or chromatography to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of chlorine atoms can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and growth .
Comparison with Similar Compounds
Position 2
- Methylamino (PRN1371): Introduces a nucleophilic group that participates in irreversible acryloyl-mediated covalent bonding to FGFR .
- 3-(Methylthio)phenylamino (PD-173955): Shifts target selectivity to EPH receptors due to steric and electronic effects .
Position 6
- 2,6-Dichloro-3,5-dimethoxyphenyl (Main Compound and PRN1371) : The methoxy groups improve solubility and hydrogen bonding with FGFR’s ATP-binding pocket, while chlorines enhance hydrophobic interactions .
- 2,6-Dichlorophenyl (PD-173955 and DW14383) : Lacks methoxy groups, reducing affinity for FGFR but enabling binding to EPH receptors .
Position 8
- Methyl (Main Compound and PD-173955) : Provides steric bulk without significantly affecting metabolic stability.
- Acryloylpiperazinyl propyl (PRN1371) : Extends into solvent-exposed regions, improving pharmacokinetics and enabling covalent FGFR inhibition .
Pharmacokinetic and Selectivity Profiles
- Main Compound: The chloro and dimethoxy groups may reduce metabolic clearance compared to non-methoxy analogues, but its irreversible binding mechanism (if applicable) remains unconfirmed in the evidence .
- PRN1371 : Irreversible covalent binding extends target residence time, enhancing antitumor efficacy in vivo .
- PD-173955 : Short half-life due to rapid metabolism of the methylthio group, limiting clinical utility .
Clinical and Preclinical Data
- PRN1371: Showed IC₅₀ values of <10 nM against FGFR1–4 in enzymatic assays and inhibited tumor growth in xenograft models at 10 mg/kg doses .
- DW14383 : Achieved tumor regression in FGFR2-amplified gastric cancer models, with superior selectivity over VEGFR2 (>100-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
